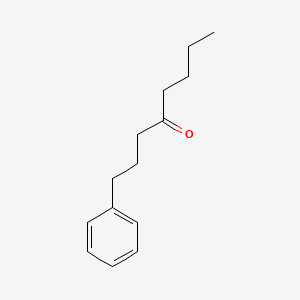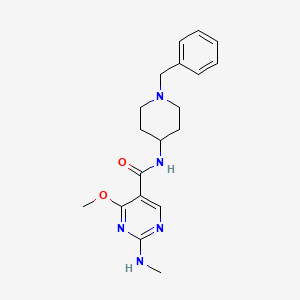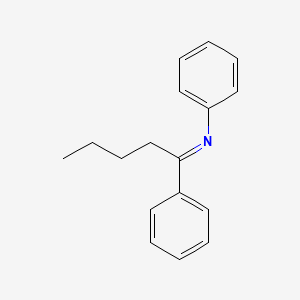
Benzenamine, N-(1-phenylpentylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(1-phenylpentylidene)- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzene ring attached to an amine group, with an additional phenylpentylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1-phenylpentylidene)- typically involves the reaction of benzenamine (aniline) with a suitable aldehyde or ketone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine (Schiff base) linkage. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of Benzenamine, N-(1-phenylpentylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-(1-phenylpentylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Nitrobenzenamine derivatives.
Reduction: Benzenamine derivatives.
Substitution: Halogenated or nitrated benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N-(1-phenylpentylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(1-phenylpentylidene)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Aniline (Benzenamine): A primary amine with a benzene ring.
N-Phenylbenzenamine: A secondary amine with two benzene rings.
N,N-Dimethylaniline: A tertiary amine with a benzene ring and two methyl groups.
Uniqueness
Benzenamine, N-(1-phenylpentylidene)- is unique due to the presence of the phenylpentylidene substituent, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
77821-54-6 |
|---|---|
Fórmula molecular |
C17H19N |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
N,1-diphenylpentan-1-imine |
InChI |
InChI=1S/C17H19N/c1-2-3-14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
Clave InChI |
QYVHSPIJUZTREV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

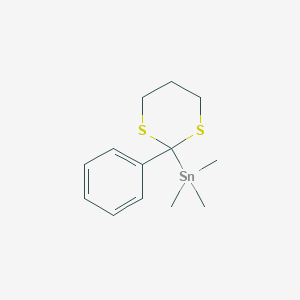

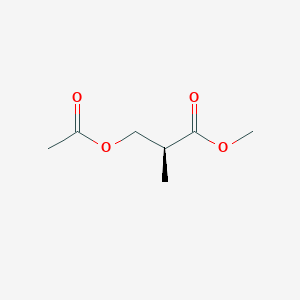

![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
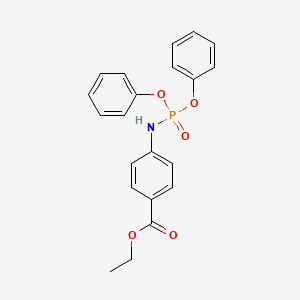
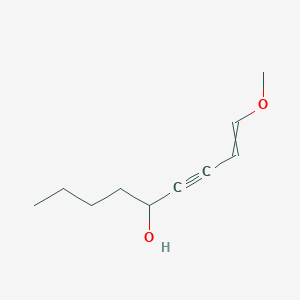
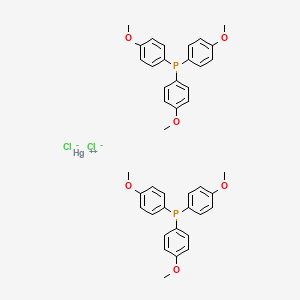
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
